2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-2-25-17-9-5-3-7-15(17)19(24)22-11-13-23(14-12-22)20-21-16-8-4-6-10-18(16)26-20/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHRMUWIOPZVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps. One common route starts with the preparation of the benzo[d]thiazole derivative, which is then reacted with piperazine. The resulting intermediate is further reacted with 2-(ethylthio)benzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests several potential applications in medicinal chemistry:
- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The incorporation of piperazine and ethylsulfanyl moieties may enhance the compound's efficacy against various cancer cell lines by inhibiting specific molecular targets involved in cancer progression.
- Antimicrobial Properties : Compounds containing benzothiazole and piperazine have shown promise as antimicrobial agents. Studies demonstrate their effectiveness against a range of bacterial and fungal pathogens, suggesting their potential as new antibiotics or antifungal medications.
- Neurological Disorders : The piperazine ring is known for its neuropharmacological properties. This compound may be explored for its effects on neurotransmitter systems, potentially leading to treatments for conditions such as anxiety and depression.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry evaluated various benzothiazole derivatives, including those similar to 2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Antimicrobial Research
In a comparative study on the antimicrobial efficacy of benzothiazole derivatives, it was found that the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, which is critical for bacterial survival .
Neurological Impact
Research focusing on piperazine derivatives has shown that they can modulate serotonin receptors, which are crucial for mood regulation. Preliminary studies involving animal models suggest that this compound may possess anxiolytic properties, warranting further investigation into its effects on human subjects .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the ethylthio group may contribute to its overall stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Notes:
- The target compound’s estimated molecular weight and XLogP3 are derived computationally based on its structure.
- Piperazine-linked derivatives (e.g., ) generally exhibit higher molecular weights and LogP values compared to piperidine/azepane analogs (e.g., BZ5 ), suggesting reduced solubility but enhanced membrane permeability.
Key Findings:
- However, the absence of electron-withdrawing groups (e.g., chloro, fluoro as in ) could reduce binding affinity to bacterial targets .
- Antimicrobial Activity: While the target compound lacks direct activity data, analogs like BZ5 (MIC 15.62 µg/ml against S. aureus and C. albicans ) demonstrate that bulky substituents (e.g., azepane) enhance antimicrobial efficacy.
Analogues with Aryl Substituents
Table 2: Antitubercular Activity of 2-Aryl Benzothiazoles
| Compound (3a–3e) | Substituent(s) | Mycobacterium TB H37Rv Inhibition (%) |
|---|---|---|
| 3a | 4-(1,3-benzothiazol-2-yl)phenoxy | 82% at 50 µg/ml |
| 3e | 2-(4-chlorobenzoyl)phenyl | 94% at 50 µg/ml |
Key Findings:
- Antitubercular Potential: The target compound’s benzoyl-piperazine group shares structural similarities with 3e (94% inhibition ), which features a chlorobenzoyl substituent. This suggests that electron-deficient aromatic groups (e.g., chloro, ethylsulfanyl) may enhance activity against Mycobacterium TB.
- Piperazine vs.
Physicochemical and Computational Comparisons
- Hydrogen Bond Acceptors : The target compound has 5 hydrogen bond acceptors (similar to ), which may improve solubility compared to sulfonyl-substituted derivatives (e.g., : 5 acceptors).
- Rotatable Bonds : The target compound’s 3 rotatable bonds (vs. 4 in BZ5 ) suggest moderate conformational flexibility, balancing bioavailability and target binding.
Research Implications and Limitations
References: Antimicrobial evaluation of benzothiazole derivatives (Shafiq et al., 2016). Antitubercular 2-aryl benzothiazoles (Israel et al., 2024). Physicochemical data for 2-[4-(2-chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole (ECHEMI, 2022). Properties of 2-(4-methoxybenzenesulfonyl-piperazino)-1,3-benzothiazole (Supplier data).
Biological Activity
The compound 2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature and research findings to provide a comprehensive overview of its biological activity.
Structural Overview
The compound features a benzothiazole core with an ethylsulfanyl group attached to a benzoyl moiety linked via a piperazine ring. The structural characteristics of this compound suggest enhanced interaction with biological targets, which may lead to significant pharmacological effects.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit potent activity against various cancer cell lines. For example, studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cells, including:
- Leukemia
- Non-small cell lung cancer
- Colon cancer
- Breast cancer
In vitro studies demonstrated that certain benzothiazole derivatives possess IC50 values in the low micromolar range against these cell lines, indicating their potential as therapeutic agents .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.24 | |
| Compound B | A431 | 1.5 | |
| Compound C | H1299 | 0.92 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Benzothiazoles are known for their ability to disrupt bacterial membranes and inhibit essential enzymes, leading to bactericidal effects. Research indicates that derivatives of this class can exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Benzothiazole Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 32 µg/mL | |
| Compound E | S. aureus | 16 µg/mL | |
| Compound F | P. aeruginosa | 64 µg/mL |
The mechanism by which This compound exerts its biological effects likely involves multiple pathways:
- Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells by activating caspase pathways.
- Interaction with Receptors: Similar compounds have been shown to interact with dopamine and serotonin receptors, potentially contributing to their therapeutic effects.
- Disruption of Cellular Processes: Antimicrobial activity may stem from the disruption of bacterial cell wall synthesis and function.
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Anticancer Effects: A recent study demonstrated that a related benzothiazole derivative significantly inhibited tumor growth in xenograft models, showcasing its potential for further development as an anticancer agent .
- Antimicrobial Efficacy: Another study reported on the effectiveness of benzothiazoles against multidrug-resistant strains of bacteria, emphasizing their role as potential candidates for new antibiotic therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves coupling a benzothiazole core with a piperazine derivative. For example:
Nucleophilic substitution : Reacting 2-chloro-1,3-benzothiazole with piperazine under reflux in polar aprotic solvents (e.g., DMF) .
Sulfanyl group introduction : Ethylsulfanylbenzoyl chloride is coupled to the piperazine nitrogen via amide bond formation using coupling agents like EDCI/HOBt .
- Characterization : Confirm intermediates via -NMR (aromatic proton shifts at δ 7.2–8.1 ppm), -NMR (carbonyl signals at ~170 ppm), and HRMS (exact mass matching calculated molecular weight) .
Q. Which spectroscopic and chromatographic methods are most reliable for purity assessment?
- Methodology :
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5% area).
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks .
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Q. How is the compound’s solubility and stability profiled for in vitro assays?
- Methodology :
- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) or simulated gastric fluid. Monitor precipitation via dynamic light scattering .
- Stability studies : Incubate at 37°C for 24–72 hours; analyze degradation products via LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structural analogs?
- Methodology :
- Comparative SAR analysis : Systematically vary substituents (e.g., ethylsulfanyl vs. methylsulfonyl) and test against target enzymes (e.g., kinases, GPCRs). Use molecular docking to correlate activity with steric/electronic effects .
- Assay validation : Replicate conflicting studies under standardized conditions (e.g., ATP concentration in kinase assays) to isolate variables .
Q. How can computational models predict binding modes of this compound with neurological targets?
- Methodology :
- Molecular dynamics (MD) simulations : Parameterize the compound using GAFF force fields; simulate interactions with serotonin receptors (5-HT) over 100 ns trajectories .
- Free energy calculations : Use MM-PBSA to estimate binding affinities, validated by experimental IC values from radioligand displacement assays .
Q. What experimental designs mitigate off-target effects in cellular assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
